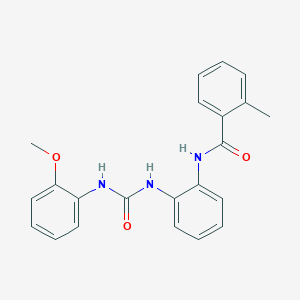
N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, compounds like this are part of the larger family of urea derivatives, which are often used in medicinal chemistry due to their diverse biological activities . They can also be used as intermediates in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of such compounds usually involves the reaction of an amine with an isocyanate to form a urea derivative . The exact method would depend on the specific reactants and conditions .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques such as NMR, IR, and MS . Computational methods like DFT calculations can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on the specific conditions and reactants . They can undergo various types of reactions including protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various experimental techniques. These properties include melting point, solubility, stability, and reactivity .科学的研究の応用
Medicinal Chemistry and Pharmacology
Antiproliferative Activities : Amino-1H-pyrazole amide derivatives, including compounds structurally related to N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide, have shown potent antiproliferative activities against melanoma cell lines, indicating their potential as therapeutic agents for melanoma treatment (Kim et al., 2011).
Antiviral and Antimicrobial Effects : N-phenylbenzamide derivatives have been synthesized and evaluated for their anti-EV 71 activities, demonstrating potential as lead compounds for the development of antiviral drugs (Ji et al., 2013). Similarly, derivatives incorporating the thiazole ring have shown inhibitory action against various strains of bacteria and fungi, suggesting their application in treating microbial diseases (Desai et al., 2013).
Psycho- and Neurotropic Properties : Studies on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share structural motifs with N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide, reveal sedative and anti-amnesic activities, highlighting their potential for developing psychoactive compounds (Podolsky et al., 2017).
Analytical and Environmental Chemistry
- Environmental Monitoring : The development of sensitive analytical methods for detecting environmental phenols, including methoxybenzamide compounds, in human milk, emphasizes the importance of monitoring environmental contaminants and their potential health risks (Ye et al., 2008).
Material Science
- Corrosion Inhibition : N-phenyl-benzamide derivatives have been studied for their ability to inhibit the acidic corrosion of mild steel, showcasing the role of electron-withdrawing and electron-donating substituents in enhancing inhibition efficiency. This suggests applications in corrosion protection technologies (Mishra et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-[(2-methoxyphenyl)carbamoylamino]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-9-3-4-10-16(15)21(26)23-17-11-5-6-12-18(17)24-22(27)25-19-13-7-8-14-20(19)28-2/h3-14H,1-2H3,(H,23,26)(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHXUCDPEGDEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2970641.png)
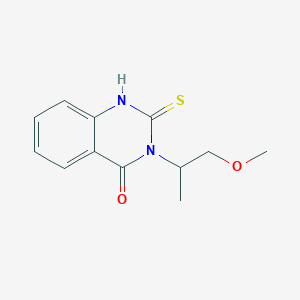
![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)
![8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2970646.png)
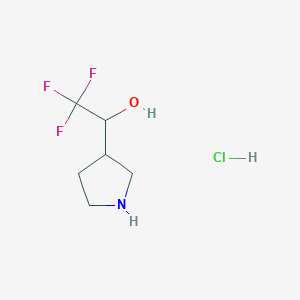

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2970652.png)
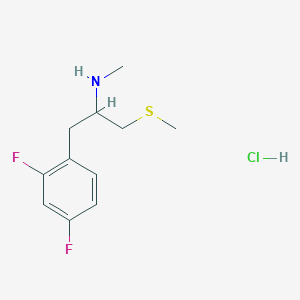
![N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2970654.png)
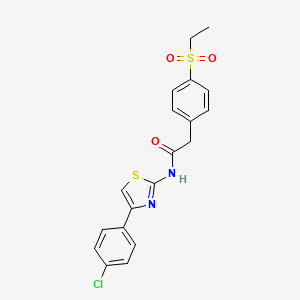
![8-((2,5-Difluorophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2970658.png)
![3-(Thiophen-2-yl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2970659.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)